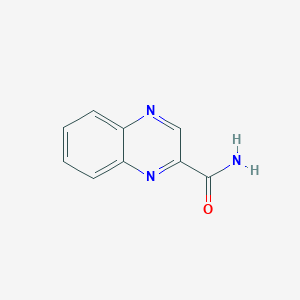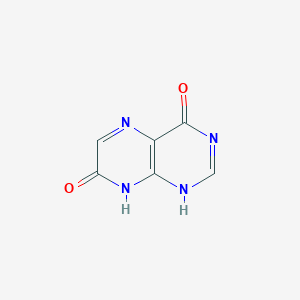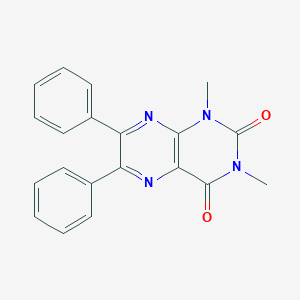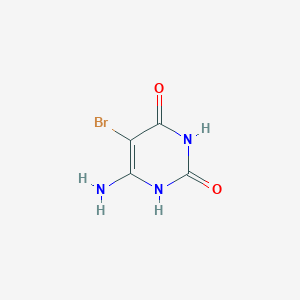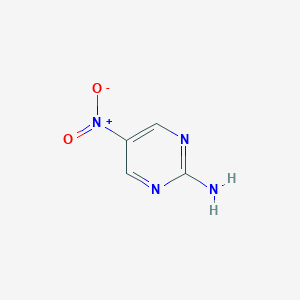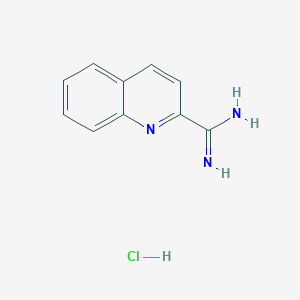
Quinoline-2-carboximidamide hydrochloride
Vue d'ensemble
Description
Quinoline-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 110177-05-4 . It has a molecular weight of 207.66 and its IUPAC name is 2-quinolinecarboximidamide hydrochloride .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular formula of Quinoline-2-carboximidamide hydrochloride is C10H10ClN3 . The InChI code is 1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Physical And Chemical Properties Analysis
Quinoline-2-carboximidamide hydrochloride is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Applications De Recherche Scientifique
1. Fluorescent Probes for DNA Detection
Quinoline derivatives, specifically aminated benzimidazo[1,2-a]quinolines, have shown potential as DNA-specific fluorescent probes. These compounds, characterized by their planar molecular structures and π–π aromatic stacking, exhibit enhanced fluorescence emission intensity when bound to DNA, making them valuable for DNA detection in various biological and medical applications (Perin, Hranjec, Pavlović & Karminski-Zamola, 2011).
2. Synthesis of Biologically Active Molecules
Quinoline-2-carboxylates, a subclass of quinoline derivatives, are recognized for their presence in numerous biologically active molecules and are used as ligands in metal-catalyzed reactions. A one-pot synthesis protocol for these derivatives has been established, offering a plethora of functionalized quinoline-2-carboxylate derivatives with potential applications in drug development and other biochemical fields (Gabrielli, Giardinieri, Sampaolesi, Ballini & Palmieri, 2016).
3. Antioxidant and Antibacterial Agents
Phenolic esters and amides of quinoline derivatives have shown significant antioxidant and antibacterial activities. These compounds exhibit chelating abilities with ions and good scavenging activity against free radicals. Some of them have displayed potency against various bacterial strains, comparable to standard antibiotics like ampicillin (Shankerrao, Bodke & Mety, 2013).
4. Quinoline Drugs in Human Purine Binding Proteome
Quinoline drugs, traditionally used for treating diseases like malaria and arthritis, have been linked to binding proteins in the human purine binding proteome. Research has identified specific human proteins, such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), as selective targets of quinolines, offering insights into the mechanism of action of these drugs (Graves, Kwiek, Fadden, Ray, Hardeman, Coley, Foley & Haystead, 2002).
Safety And Hazards
The safety information for Quinoline-2-carboximidamide hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Propriétés
IUPAC Name |
quinoline-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPOFCTEXEIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575784 | |
| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboximidamide hydrochloride | |
CAS RN |
110177-05-4 | |
| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



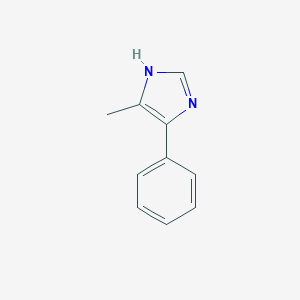
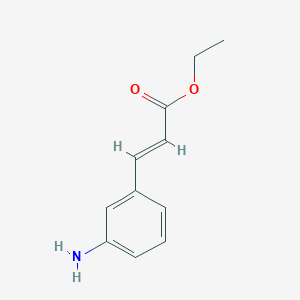
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
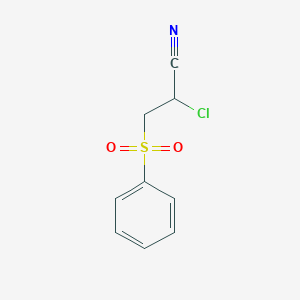
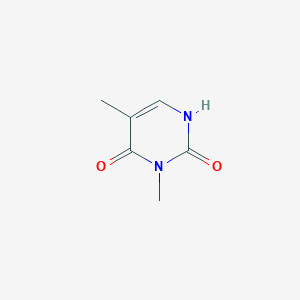
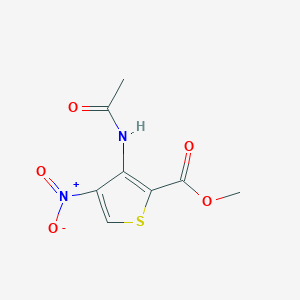
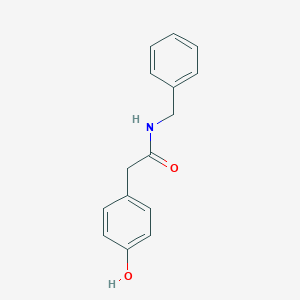
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)
